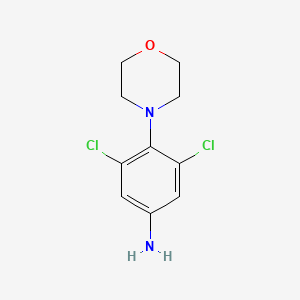
3,5-Dichloro-4-(morpholin-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 1,3,5-triazine derivatives were prepared by conventional methods or using microwave irradiation . The use of microwave irradiation resulted in the desired products in less time, with good yield and higher purity .Molecular Structure Analysis
The molecular structure of similar compounds, such as 3,5-difluoro-4-(morpholin-4-yl)aniline, has been reported. The InChI Code for this compound is 1S/C10H12F2N2O/c11-8-5-7(13)6-9(12)10(8)14-1-3-15-4-2-14/h5-6H,1-4,13H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 3,5-difluoro-4-(morpholin-4-yl)aniline has a molecular weight of 214.21, and it is a powder at room temperature .Applications De Recherche Scientifique
LRRK2 Kinase Inhibitor
“3,5-Dichloro-4-(morpholin-4-yl)aniline” has been used in the discovery and optimization of a novel series of potent LRRK2 inhibitors . LRRK2 (Leucine-rich repeat kinase 2) has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity. Therefore, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .
Brain Penetrant
This compound has been found to be a highly potent, brain penetrant . This means it can cross the blood-brain barrier, which is crucial for drugs that are meant to treat neurological disorders like Parkinson’s disease .
Selective Kinase Inhibitor
The compound has been used to improve kinome selectivity using a surrogate crystallography approach . This means it can selectively inhibit certain kinases without affecting others, which is important for reducing side effects and improving the effectiveness of the treatment .
In Vivo Active Compound
“3,5-Dichloro-4-(morpholin-4-yl)aniline” has been found to be in vivo active . This means it remains active within a living organism, which is crucial for its effectiveness as a drug .
Synthesis of Indole Derivatives
Indole derivatives have a wide range of applications in the treatment of various disorders in the human body . “3,5-Dichloro-4-(morpholin-4-yl)aniline” could potentially be used in the synthesis of these indole derivatives .
Treatment of Cancer Cells
Indole derivatives, which can potentially be synthesized using “3,5-Dichloro-4-(morpholin-4-yl)aniline”, have been used for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .
Treatment of Microbes
Indole derivatives can also be used for the treatment of microbes . This opens up potential applications of “3,5-Dichloro-4-(morpholin-4-yl)aniline” in the field of antimicrobial treatments .
Central for Producing Hexaflumuron
Various reports have indicated that the efficient synthesis of “3,5-Dichloro-4-(morpholin-4-yl)aniline” is central for producing Hexaflumuron . Hexaflumuron is an insect growth regulator used in the control of termites .
Safety And Hazards
Safety information for similar compounds, such as 3,5-difluoro-4-(morpholin-4-yl)aniline, includes hazard statements like H302, H315, H319, H335, and precautionary statements like P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3,5-dichloro-4-morpholin-4-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c11-8-5-7(13)6-9(12)10(8)14-1-3-15-4-2-14/h5-6H,1-4,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQMQFHEXRECRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-(morpholin-4-yl)aniline | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

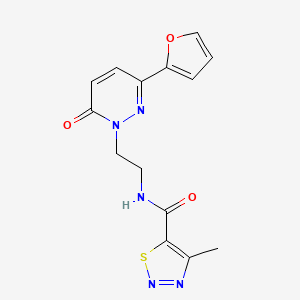
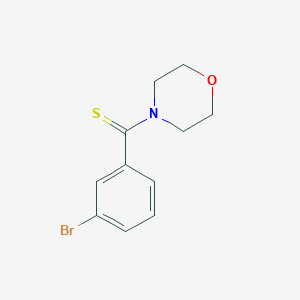
![(2-Chlorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2377205.png)
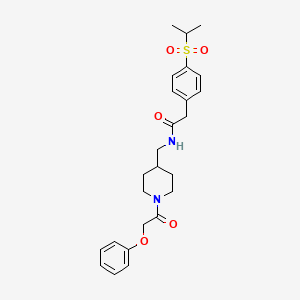
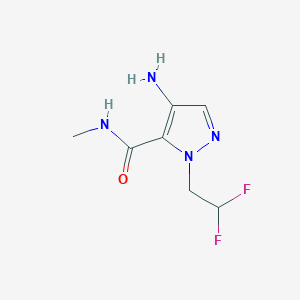
![11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2377209.png)
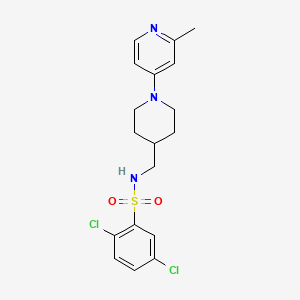
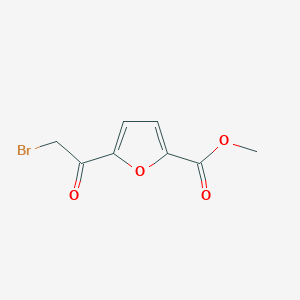
![N-(3-chloro-4-fluorophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2377213.png)
![5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2377215.png)
![7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2377218.png)


![2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2377223.png)